5-tert-Butyl-2-methylthiophenol

Description

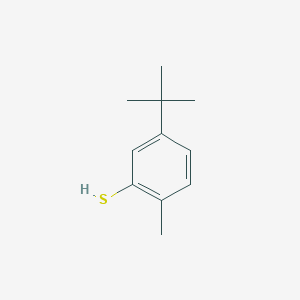

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBNXOIAJFVXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344434 | |

| Record name | 5-tert-Butyl-2-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-90-1 | |

| Record name | 2-Methyl-5-tert-butylthiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7340-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-2-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-Butyl-2-methylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenethiol, 5-(1,1-dimethylethyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Approaches to the Chemical Synthesis of 5-tert-Butyl-2-methylthiophenol

The primary route for synthesizing this compound involves the alkylation of a phenol (B47542) or thiophenol precursor. A common starting material is 4-tert-butylphenol, which undergoes a series of reactions to introduce the methyl and thiol groups at the desired positions.

One documented method involves the reduction of 4-tert-butyl-toluenesulfonyl-2 chloride. google.com This process utilizes a zinc-sulfuric acid couple to achieve the reduction, yielding this compound. google.com This approach highlights a classic reduction strategy for the formation of thiophenols from their corresponding sulfonyl chlorides.

Another synthetic pathway begins with m-cresol (B1676322) (3-methylphenol). This precursor can be subjected to tert-butylation, a typical Friedel-Crafts alkylation reaction. researchgate.netgoogle.com The tert-butylation of phenols can be catalyzed by various acid catalysts, including Brønsted acids, Lewis acids, and solid acid catalysts like zeolites. researchgate.net Following the introduction of the tert-butyl group, subsequent steps would be required to introduce the thiol functionality at the 2-position of the benzene (B151609) ring.

Optimization of Reactant Systems and Reaction Conditions in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reactant systems and reaction conditions.

In the case of Friedel-Crafts tert-butylation of phenolic precursors, several factors are crucial. The choice of catalyst is paramount. While homogeneous catalysts like sulfuric acid can be effective, they often lead to environmental concerns and complex separation processes. researchgate.netgoogle.com Heterogeneous catalysts, such as zeolites (e.g., Hβ zeolite), offer a more environmentally friendly alternative with easier separation. researchgate.netgoogle.com

Reaction parameters such as temperature, reactant molar ratio, and catalyst loading significantly influence the conversion rate and product distribution. For instance, in the tert-butylation of m-cresol using Hβ zeolite, the reaction temperature is typically maintained between 50 and 180°C. google.com The molar ratio of the alkylating agent (such as tert-butyl alcohol) to the phenol is also a critical variable affecting the formation of mono- versus di-alkylated products. researchgate.netijarse.com

The following table summarizes the impact of various parameters on the alkylation of phenols, which is a key step in the synthesis of the precursor for this compound.

| Parameter | Effect on Reaction | Reference |

| Catalyst Type | Zeolites like Hβ and HY show high activity and selectivity. researchgate.netresearchgate.net Homogeneous acids can be corrosive and difficult to separate. researchgate.net | researchgate.netresearchgate.net |

| Reaction Temperature | Optimal temperature ranges exist to maximize conversion and selectivity. For zeolite HY catalyzed reactions, a suitable range is 398 to 438 K. researchgate.net | researchgate.net |

| Reactant Molar Ratio | Lower ratios of alkylating agent to phenol favor the formation of mono-tert-butylated products. researchgate.netijarse.com | researchgate.netijarse.com |

| Catalyst Loading | The amount of catalyst affects the reaction rate. google.com | google.com |

Control of Regioisomeric Purity in this compound Synthesis

Achieving high regioisomeric purity is a significant challenge in the synthesis of substituted aromatic compounds like this compound. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming groups.

During the tert-butylation of m-cresol, for example, the hydroxyl and methyl groups direct the incoming tert-butyl group to specific positions. The formation of different isomers is possible, and controlling the reaction conditions is essential to favor the desired 5-tert-butyl-2-methylphenol (B1618680) precursor. The choice of catalyst and solvent can influence the regioselectivity of the reaction. rsc.orgnih.gov

Similarly, in the subsequent introduction of the thiol group, the positions of the existing tert-butyl and methyl groups will direct the sulfonation or other functionalization steps. Careful selection of reagents and reaction conditions is necessary to ensure the thiol group is introduced at the 2-position, leading to the desired this compound isomer.

Isolation and Purification Techniques for Synthetic this compound

Following the chemical synthesis, a series of isolation and purification steps are essential to obtain this compound of high purity. The specific techniques employed will depend on the physical properties of the product and the nature of the impurities present.

Common purification methods for organic compounds include:

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for separating it from less volatile or more volatile impurities. google.com

Crystallization: If the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is a powerful purification technique. This method relies on the differences in solubility between the desired product and impurities at different temperatures.

Chromatography: Techniques such as column chromatography can be used to separate the target compound from isomers and other byproducts based on their differential adsorption to a stationary phase.

Extraction: Liquid-liquid extraction can be employed to separate the product from water-soluble or acid/base-soluble impurities. google.com

For instance, after a reaction, the crude product might be extracted into an organic solvent. google.com This solution can then be washed, dried, and the solvent evaporated to yield the crude product. google.com Subsequent purification by distillation or chromatography would then be performed to achieve the desired purity. google.com

Reactivity and Reaction Mechanisms of 5 Tert Butyl 2 Methylthiophenol

Nucleophilic Reactivity of the Thiol Group in 5-tert-Butyl-2-methylthiophenol

The thiol group (-SH) of this compound is a key center of nucleophilic activity. This characteristic is harnessed in various synthetic applications. For instance, a solution of 2-methyl-5-tert-butylthiophenol and triethylamine (B128534) in acetonitrile (B52724) has been shown to be effective in removing methyl protecting groups from phosphate (B84403) and phosphorothioate (B77711) triesters, which is a crucial step in the synthesis of high-quality oligonucleotides. nih.gov This deprotection reaction highlights the nucleophilic nature of the thiolate anion, which is readily formed in the presence of a base like triethylamine.

The compound is also utilized in the synthesis of biotinylated tetra-β-(1->5)-galactofuranoside, which serves as a diagnostic tool for aspergillosis. chemdad.comchemicalbook.com This application further underscores the role of the thiol group in forming new chemical bonds through nucleophilic pathways.

Oxidation Processes Involving this compound

While specific studies detailing the oxidation processes of this compound are not extensively available in the provided results, the thiol group is generally susceptible to oxidation. Oxidation can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids, depending on the oxidizing agent and reaction conditions.

It is important to note that a related compound, 4,4'-thiobis(2-tert-butyl-5-methylphenol), functions as an antioxidant. nih.gov This suggests that the phenolic and thioether moieties in this derivative can undergo oxidation to prevent the degradation of other materials. nih.gov Although this is a different molecule, it provides insight into the potential redox chemistry of sulfur-containing phenols.

Steric and Electronic Influences of Substituents on this compound Reactivity

The reactivity of this compound is significantly modulated by the steric and electronic contributions of its substituents. The tert-butyl group, being bulky, exerts a considerable steric hindrance, which can influence the accessibility of the thiol group and the adjacent positions on the aromatic ring to incoming reagents.

Electronically, the methyl group is weakly electron-donating, while the tert-butyl group is also an electron-donating group through induction. These groups increase the electron density of the aromatic ring, which can affect its susceptibility to electrophilic substitution and modulate the acidity of the thiol proton.

Mechanistic Investigations of Reactions Catalyzed by this compound

While there is no direct evidence of this compound acting as a catalyst itself, its deprotonated form, the thiophenolate, is a relevant ligand in transition metal catalysis. Studies on nickel-catalyzed reactions have investigated the thermodynamics of Ni-S bond formation. acs.orgacs.org The strong bond formed between sulfur and metal centers is a key factor in the phenomenon of sulfur poisoning in catalysts. acs.org

Thermodynamic analyses have shown that the heterolysis of Ni-S bonds has a significantly large Gibbs free energy change, providing a thermodynamic basis for the deactivation of catalysts by sulfur compounds. acs.org For example, the heterolytic bond dissociation energy (ΔGhet) for a Ni-S bond involving a thiophenol derivative was found to be significantly larger than for a corresponding Ni-O bond, explaining the favorable formation of Ni-S complexes. acs.org

Comparative Reactivity Studies with Related Thiophenol Isomers

The reactivity of this compound can be compared with its isomers to understand the impact of substituent positioning. For instance, the product available from Fisher Scientific is noted as being 93% 2-methyl-5-tert-butylthiophenol with the remainder being an isomer. fishersci.ie The specific identity and reactivity of this isomer would be crucial for a detailed comparative analysis.

The positioning of the bulky tert-butyl group relative to the reactive thiol group is a critical determinant of reactivity. In this compound, the thiol group is ortho to the methyl group and meta to the tert-butyl group. An isomeric structure with the tert-butyl group ortho to the thiol would likely exhibit significantly different steric hindrance and, consequently, altered reactivity in nucleophilic and other reactions.

Applications in Advanced Organic Synthesis

5-tert-Butyl-2-methylthiophenol as a Deprotecting Reagent in Nucleic Acid Chemistry

In the intricate process of synthesizing oligonucleotides and their analogs, the protection and subsequent deprotection of various functional groups are critical steps. This compound has emerged as a valuable tool in this domain, particularly for the removal of protecting groups from the phosphate (B84403) backbone of nucleic acids.

The synthesis of oligonucleotides often employs the phosphoramidite (B1245037) method, which involves the formation of phosphate or phosphorothioate (B77711) triester linkages. google.com Protecting groups are used on the phosphorus atom to control reactivity during the sequential addition of nucleotide units. Methyl groups are commonly used for this purpose. However, their removal is essential to yield the final, biologically active oligonucleotide.

A solution of this compound, in conjunction with triethylamine (B128534) in acetonitrile (B52724), has been shown to efficiently remove these methyl protecting groups from both phosphate and phosphorothioate triesters. nih.govresearchgate.net This deprotection process is crucial for obtaining high-quality oligonucleotides. nih.govresearchgate.net The reaction proceeds effectively, yielding the desired deprotected products. nih.gov The use of this reagent offers a suitable alternative to more hazardous reagents like thiophenol that have traditionally been used for this purpose. nih.govresearchgate.net

A typical procedure involves treating the support-bound phosphotriester with a solution of this compound and triethylamine in acetonitrile. google.com This step effectively removes the methyl phosphorus protecting group. google.com Subsequent treatment with aqueous ammonium (B1175870) hydroxide (B78521) cleaves the oligonucleotide from the solid support, completing the synthesis process. google.com

The utility of this compound extends to the synthesis of a variety of oligonucleotides and their analogs. nih.gov Its effectiveness in the deprotection of phosphorothioate triesters is particularly significant, as phosphorothioate oligonucleotides are an important class of therapeutic agents. nih.gov The synthesis of these analogs requires a robust and efficient deprotection step to ensure the integrity of the final product. nih.gov

The development of new deprotection procedures is critical for the medium-scale preparation of both phosphodiester and phosphorothioate oligonucleotides. nih.gov The use of reagents like this compound contributes to the availability of high-quality synthetic oligonucleotides for various research and therapeutic applications. nih.govnih.gov The synthesis of oligonucleotides bearing specific modifications, such as thiol groups, further highlights the need for versatile and compatible deprotection strategies. nih.govmdpi.com

Role in Glycosylation Chemistry and Carbohydrate Synthesis

The synthesis of complex carbohydrates and oligosaccharides is a challenging yet vital area of organic chemistry, with implications for biology and medicine. rsc.orgumsl.edu Thioglycosides, which are sugar derivatives containing a sulfur atom at the anomeric position, are key building blocks in the construction of these complex molecules. rsc.orgumsl.edu

Thioglycosides are valued for their stability and are often crystalline, which facilitates their purification and handling. researchgate.net However, the synthesis of thioglycosides has traditionally been hampered by the use of foul-smelling and often toxic thiols. researchgate.net this compound, being an odorless liquid, provides a significant advantage in this context. nih.govresearchgate.net

The synthesis of thioglycosides can be achieved through various methods, including Lewis acid-mediated reactions of per-acetylated sugars. rsc.org While numerous protocols exist, the use of less noxious thiols like this compound is a welcome development for large-scale synthesis. researchgate.net The resulting thioglycosides, such as those derived from this compound (Mbp thioglycosides), serve as convenient and odorless precursors for oligosaccharide synthesis. researchgate.net

| Parameter | Value |

| Reagent | This compound |

| Application | Synthesis of Thioglycosides |

| Advantages | Odorless, suitable for gram-scale synthesis |

| Resulting Product | Mbp thioglycosides |

Thioglycosides derived from this compound act as effective glycosyl donors in the construction of complex oligosaccharides. researchgate.net A glycosyl donor is a carbohydrate molecule that provides the sugar unit to be added to a growing oligosaccharide chain. The activation of the thioglycoside donor, typically in the presence of a thiophilic promoter, generates a reactive intermediate that then reacts with a glycosyl acceptor (a molecule with a free hydroxyl group) to form a glycosidic linkage. rsc.orgnih.gov

The versatility of Mbp thioglycosides has been demonstrated in the construction of various glycosidic linkages found in N-glycans, which are important components of glycoproteins. researchgate.net This highlights the broad applicability of this compound-derived building blocks in the synthesis of biologically relevant complex carbohydrates. rsc.orgumsl.edu

| Feature | Description |

| Building Block | Mbp thioglycoside (derived from this compound) |

| Role | Glycosyl Donor |

| Application | Construction of complex oligosaccharides |

| Significance | Enables synthesis of various glycosidic linkages, including those in N-glycans |

A major challenge in oligosaccharide synthesis is controlling the stereochemistry of the newly formed glycosidic bond, which can be either α or β. nih.govchemrxiv.org The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the structure of the glycosyl donor and acceptor, the reaction conditions, and the protecting groups used. nih.govresearchgate.net

The use of specific protecting groups on the glycosyl donor can influence the stereoselectivity of the reaction. researchgate.net While the direct influence of the 5-tert-butyl-2-methylthiophenyl group on stereoselectivity is an area of ongoing research, the nature of the thiol aglycone in a thioglycoside donor can play a role in the reactivity and, consequently, the stereochemical outcome of glycosylation reactions. nih.gov Strategies such as pre-activation of the glycosyl donor can also be employed to achieve unique stereochemical control. nih.gov The ability to achieve high stereoselectivity is crucial for the synthesis of functionally defined oligosaccharides. chemrxiv.orgnih.gov

Utilization as an Intermediate in Fine Chemical Production

This compound serves as a crucial starting material in multi-step synthetic sequences aimed at producing complex and high-value molecules. Its utility is demonstrated in the synthesis of specialized reagents for both diagnostic and research applications.

One notable application is its use as a precursor in the synthesis of a biotinylated tetra-β-(1→5)-galactofuranoside. chemdad.comacs.org This complex carbohydrate derivative is designed for the in vitro diagnosis of aspergillosis, a fungal infection. The thiophenol moiety is incorporated into the final structure, highlighting its role as a foundational molecular scaffold.

Furthermore, this compound has been identified as a practical and less hazardous alternative to thiophenol in the synthesis of oligonucleotides. Specifically, a solution of this compound and triethylamine in acetonitrile is effective for the removal of methyl protecting groups from phosphate and phosphorothioate triesters. nih.gov This deprotection step is critical in the assembly of DNA and RNA strands. The use of this substituted thiophenol offers the significant advantage of being an odorless and less toxic reagent compared to the traditionally used thiophenol, enhancing the safety profile of oligonucleotide synthesis. nih.gov

Beyond these specific examples, the compound is recognized as an important raw material and intermediate in the broader fields of organic synthesis and pharmaceuticals, indicating its role in the development of a variety of other fine chemicals. lookchem.com It is also utilized as a peptizing agent for the mechanical and thermal depolymerization of rubber and as a stabilizer for vinyl chloride polymers. chemicalbook.com

Catalytic Applications of this compound-Derived Systems

While direct, well-documented catalytic applications of this compound are not extensively reported in peer-reviewed literature, the inherent chemical properties of the molecule suggest its potential as a ligand for metal catalysts or as an organocatalyst itself. The following sections explore the theoretical and potential catalytic applications based on the principles of chemoselectivity and acid catalysis.

Studies on Chemoselectivity (e.g., O/S Chemoselectivity in Acetalization)

The presence of both a soft sulfur atom and the potential for the corresponding phenoxide to act as a hard oxygen-based nucleophile or ligand donor site opens up possibilities for chemoselective catalysis. In reactions such as acetalization, where a carbonyl group reacts with two alcohol molecules, the use of a sulfur-containing reagent can lead to the formation of dithioacetals or O,S-acetals.

Mechanistic studies on the acid-catalyzed cleavage of acetals have shown that O,S-acetals exhibit stability that is intermediate between that of S,S-dithioacetals and O,O-acetals. nih.gov This differential stability is a key factor in chemoselective synthesis. For instance, the greater hydrolytic susceptibility of the C-O bond in an acetal (B89532) compared to the C-S bond in a dithioacetal under mildly acidic conditions allows for selective deprotection strategies. nih.gov

While no specific studies detailing the use of this compound as a catalyst for acetalization were found, the principles of O/S chemoselectivity are well-established. A catalyst derived from this thiophenol could potentially influence the selective formation of an O,S-acetal over a dithioacetal or a standard O,O-acetal, depending on the reaction conditions and the nature of the co-reactants. The steric bulk of the tert-butyl group could further influence this selectivity by sterically hindering the approach to the sulfur atom.

Comparison with Conventional Lewis and Brønsted Acid Catalysis

The thiol group in this compound can act as a Brønsted acid by donating a proton. The acidity of thiophenols is generally greater than that of the corresponding phenols. This increased acidity could make this compound or its derivatives potential Brønsted acid catalysts for reactions that are sluggish with conventional phenolic catalysts. The presence of both Brønsted and Lewis acidic sites in a catalytic system can be beneficial, leading to higher reaction rates compared to systems with predominantly one type of acidity. scielo.org.za

Furthermore, the sulfur atom in this compound can act as a Lewis base, coordinating to metal centers to form metal-thiolate complexes. These complexes can then function as Lewis acid catalysts. The electronic properties of the thiophenol ligand, influenced by the methyl and tert-butyl substituents, would modulate the Lewis acidity of the metal center.

In the context of acetal formation, conventional Lewis acids like zinc chloride are often used to catalyze the reaction of carbonyls with dithiols to form thioacetals. youtube.com A catalyst derived from this compound could offer an alternative catalytic system. A systematic comparison of such a hypothetical catalyst with established Lewis acids (e.g., BF₃, TiCl₄, AlCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid, triflic acid) would be necessary to determine its relative efficacy and any unique selectivity it might confer. Such studies would need to generate comparative data on reaction yields, rates, and chemoselectivity under standardized conditions.

While the specific research data for these catalytic applications of this compound is not yet available, the fundamental principles of organic and organometallic catalysis provide a strong basis for future investigations into this versatile molecule's potential in catalysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-tert-Butyl-2-methylthiophenol, DFT calculations can provide a detailed understanding of its geometric and electronic properties.

DFT studies on substituted thiophenols have shown that the nature and position of substituents on the aromatic ring significantly influence the electronic environment of the molecule. researchgate.net In the case of this compound, the electron-donating nature of the tert-butyl and methyl groups is expected to increase the electron density on the benzene (B151609) ring. This, in turn, can affect the properties of the thiol group.

Theoretical calculations on related thiophenol derivatives indicate that electron-donating substituents generally increase the stability of the neutral molecule. researchgate.net The bond dissociation energy (BDE) of the S-H bond is a critical parameter that can be calculated using DFT. For substituted thiophenols, the S-H BDE is influenced by the electronic effects of the substituents. researchgate.net Electron-donating groups, such as tert-butyl and methyl, can have a nuanced effect on the S-H bond strength, which is a result of the interplay between the stability of the parent molecule and the resulting thiyl radical.

| Substituent | Position | Effect on Ring Electron Density | Predicted Impact on S-H BDE |

|---|---|---|---|

| -CH₃ | para | Increase | Slight Decrease |

| -C(CH₃)₃ | para | Increase | Slight Decrease |

| -NO₂ | para | Decrease | Increase |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, this can involve studying its role in reactions such as nucleophilic substitution or its behavior as a deprotecting agent in oligonucleotide synthesis. nih.gov

Theoretical studies on the reactions of thiophenols with various reagents can reveal the transition states and intermediates involved. For instance, in the context of its use as a deprotecting agent, computational modeling could map the reaction pathway for the removal of a protecting group, identifying the key energetic barriers and intermediates.

In reactions involving metal catalysts, such as nickel, DFT calculations have been used to understand the thermodynamics of Ni-S bond formation. acs.org These studies show that the interaction between the sulfur atom of a thiophenol and the metal center is strong, which has implications for catalysis. acs.org The presence of the tert-butyl and methyl groups in this compound would modulate its interaction with metal centers, a factor that can be quantitatively assessed through computational modeling.

Analysis of Electrostatic Potential and Molecular Orbital Interactions

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net The MEP map of this compound would highlight the electron-rich and electron-poor regions of the molecule. The area around the sulfur atom is expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the thiol group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the reactivity of this compound. The energy and shape of these orbitals are key to understanding its chemical behavior.

HOMO : For a substituted thiophenol, the HOMO is typically a π-orbital involving the benzene ring and the lone pairs on the sulfur atom. The electron-donating tert-butyl and methyl groups would raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.

LUMO : The LUMO is generally a π*-antibonding orbital of the aromatic system. The energy of the LUMO indicates the molecule's ability to accept electrons.

The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -C(CH₃)₃) | Increase | Slight Increase | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Relatively Unchanged or Slight Decrease |

Prediction of Reactivity and Selectivity in this compound Reactions

By integrating the insights from DFT, MEP, and FMO analyses, it is possible to predict the reactivity and selectivity of this compound in various chemical reactions.

The electron-rich nature of the aromatic ring, due to the tert-butyl and methyl substituents, would activate the ring towards electrophilic aromatic substitution. The directing effects of the substituents would need to be considered to predict the regioselectivity of such reactions. The thiol group is ortho, para-directing, as is the methyl group, while the tert-butyl group is also ortho, para-directing. The interplay of these directing effects would determine the preferred positions for substitution.

In nucleophilic reactions, the thiol group is the primary site of reactivity. The nucleophilicity of the sulfur atom is enhanced by the electron-donating groups on the ring. This increased nucleophilicity is relevant to its application as a deprotecting agent. nih.gov

Computational studies on related systems can provide a basis for predicting the selectivity in more complex reactions. For example, in metal-catalyzed cross-coupling reactions, the electronic and steric properties of this compound would influence the efficiency and outcome of the reaction.

Biological Activities and Biomedical Research Potential

Enzymatic Inhibition Profiles of 5-tert-Butyl-2-methylthiophenol

The chemical compound this compound, also known as 5BMS, demonstrates notable inhibitory effects on several enzymes that are crucial in the inflammatory process. biosynth.com

Cyclooxygenase (COX-1 and COX-2) Inhibition Mechanisms

This compound has been identified as a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. biosynth.com The mechanism of this inhibition involves the compound's interference with the activity of these enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. biosynth.com This dual inhibition is a significant characteristic of its anti-inflammatory potential.

Inhibition of Lipoxygenase, Leukotriene C4 Synthase, and Thromboxane (B8750289) A2 Synthase

Beyond its effects on COX enzymes, this compound also exhibits inhibitory activity against other key enzymes in the inflammatory cascade. biosynth.com Research has shown that it can inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes. biosynth.com Furthermore, it has been found to inhibit leukotriene C4 synthase and thromboxane A2 synthase, which are critical for the production of specific pro-inflammatory mediators. biosynth.com

Table 1: Enzymatic Inhibition Profile of this compound

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Potent Inhibitor | biosynth.com |

| Cyclooxygenase-2 (COX-2) | Potent Inhibitor | biosynth.com |

| Lipoxygenase | Inhibitor | biosynth.com |

| Leukotriene C4 Synthase | Inhibitor | biosynth.com |

Impact on Prostaglandin (B15479496) E2 Synthesis Pathways

A direct consequence of its inhibitory action on cyclooxygenase enzymes is the suppression of prostaglandin E2 (PGE2) synthesis. biosynth.com By blocking the COX pathway, this compound effectively reduces the production of this key mediator of inflammation and pain. biosynth.com

In Vitro and In Vivo Models for Bioactivity Assessment

The biological activity of this compound has been evaluated using various models to assess its effects, particularly in the context of skin irritation and inflammation. biosynth.com

Skin Irritation Studies in Regenerative Medicine Models

This compound is recognized as a skin irritant and has been utilized in the field of regenerative medicine as a benchmark for developing and validating alternative testing methods to animal experimentation. biosynth.com Its use in skin irritation studies has been confirmed in in vivo models that employ histological analysis and regulatory tissues, including human skin tissue, to assess its effects. biosynth.com

Analysis of Inflammatory Response Modulation

The application of this compound in experimental models allows for the detailed analysis of its modulation of inflammatory responses. biosynth.com Its known inhibitory effects on multiple enzymatic pathways provide a basis for studying the complex mechanisms of inflammation and the potential for therapeutic intervention.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Arachidonic Acid |

| Leukotriene C4 |

| Prostaglandin E2 |

Applications in the Synthesis of Biologically Relevant Molecules

This compound serves as a key reagent in the multi-step synthesis of molecules designed for specific biological applications. Its utility is most pronounced in glycosylation reactions, where it functions as a thioglycoside donor, facilitating the creation of precise carbohydrate structures.

Synthesis of Biotinylated Galactofuranosides for Diagnostics (e.g., Aspergillosis)

A significant application of this compound is in the creation of diagnostic tools for aspergillosis, a fungal infection caused by species of the Aspergillus mold. Researchers have successfully synthesized a biotinylated tetra-β-(1→5)-galactofuranoside for the in vitro diagnosis of this condition. nih.gov

In this process, this compound is used to form a thioglycoside donor, which possesses a methyl tert-butyl phenyl thio leaving group. nih.gov This donor is instrumental in constructing the tetrasaccharide backbone of the molecule. The resulting tetrasaccharide is then conjugated with biotin, a vitamin that binds with high affinity to the protein streptavidin. nih.gov

This synthetic biotinylated galactofuranoside acts as a specific antigen. nih.gov When used in an assay format, such as on streptavidin-coated microplates, it can effectively capture antibodies associated with Aspergillus fumigatus from patient sera. This makes it a valuable tool for diagnosing Aspergillus-related diseases like Allergic Bronchopulmonary Aspergillosis (ABPA). nih.gov The diagnostic utility of such synthetic antigens is based on their ability to detect specific antibodies or the fungal cell wall component galactomannan. nih.govamegroups.orgdntb.gov.ua

Table 1: Application in Aspergillosis Diagnostic Synthesis

| Role of Compound | Synthetic Target | Diagnostic Application | Key Finding |

| Thioglycoside Donor | Biotinylated tetra-β-(1→5)-galactofuranoside | In vitro diagnosis of aspergillosis | The synthesized antigen is validated for the detection of antibodies associated with Aspergillus fumigatus infection. nih.gov |

Precursor in Complex Bioactive Compound Synthesis (e.g., Ancorinoside B)

The total synthesis of complex natural products often relies on strategic chemical reactions, including the formation of glycosidic bonds. In the first total synthesis of Ancorinoside B, a bioactive diglycosyl tetramic acid isolated from a marine sponge, 2-methyl-5-tert-butyl-thiophenol (an alternative name for the subject compound) was explicitly used. nih.gov

The synthesis of Ancorinoside B, a metabolite with potential as a microbial biofilm and MMP inhibitor, is a multi-step process. nih.gov A crucial sequence in its assembly is the creation of a diglycoside donor from peracetylated D-lactose. In this synthesis, peracetylated D-lactose was reacted with 2-methyl-5-tert-butyl-thiophenol to produce a key thioglycoside intermediate. nih.gov This step highlights the compound's role as an effective thioglycoside donor, enabling the subsequent coupling of the complex sugar moiety to other parts of the final natural product. nih.govresearchgate.net

Environmental and Safety Considerations in Research Settings

Ecotoxicity and Aquatic Environmental Impact in Laboratory Research

In a research context, proper disposal and containment are paramount to prevent the release of 5-tert-Butyl-2-methylthiophenol into the environment. This compound is recognized as being very toxic to aquatic life, with long-lasting effects. nih.govfishersci.com Spillage should be collected and prevented from entering drains or surface water. tcichemicals.comscbt.com If significant spillages occur that cannot be contained, local authorities should be notified. fishersci.com

The GHS classification for this compound includes warnings for being hazardous to the aquatic environment, both in the acute and long-term sense. nih.gov Specifically, it is classified as Aquatic Acute 1 and Aquatic Chronic 1. nih.gov This high level of aquatic toxicity underscores the importance of stringent waste management protocols in a laboratory setting. Even small quantities must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Table 1: GHS Hazard Classifications for Aquatic Environments

| Hazard Classification | Code | Description | Source |

|---|---|---|---|

| Acute aquatic toxicity | H400 | Very toxic to aquatic life | nih.gov |

| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects | nih.gov |

| Chronic aquatic toxicity | H411 | Toxic to aquatic life with long lasting effects | tcichemicals.comgeno-chem.com |

Handling Protocols and Laboratory Safety Practices for this compound

Due to its hazardous nature, strict handling protocols are necessary when working with this compound in a research laboratory. This chemical is considered hazardous by OSHA standards and is classified as a skin irritant, a serious eye irritant, and a skin sensitizer. scbt.com It may also cause an allergic skin reaction. nih.gov

Personal Protective Equipment (PPE):

Eye and Face Protection: Tight-sealing safety goggles and a face shield are recommended. fishersci.comscbt.com

Skin Protection: Wear protective gloves and clothing. scbt.com Nitrile gloves with a minimum thickness of 0.4 mm are suitable for splash protection, but the safety data sheet should always be consulted for proper glove selection. harvard.edu Gloves should be inspected before use and disposed of properly after contamination. sigmaaldrich.com

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn. scbt.com

Engineering Controls:

All work with this compound should be performed in a certified chemical fume hood with the sash lowered as much as possible. scbt.comharvard.edu

Ensure adequate ventilation in the laboratory, and have eyewash stations and safety showers readily accessible. fishersci.comscbt.com

Use of explosion-proof electrical, ventilating, and lighting equipment is a necessary preventive measure. harvard.edusigmaaldrich.com

General Hygiene and Handling:

Avoid contact with skin, eyes, and clothing. sigmaaldrich.com

Do not breathe in vapors, mists, or gases. scbt.com

Wash hands and any exposed skin thoroughly after handling. scbt.com

Contaminated work clothing should not be allowed out of the workplace. scbt.com

Do not eat, drink, or smoke when using this product. scbt.comsigmaaldrich.com

Keep containers tightly closed when not in use. scbt.comsigmaaldrich.com

Thermal Stability and Hazardous Decomposition Products in Research Applications

This compound is a flammable liquid and vapor. nih.gov It is sensitive to air and heat, and warming should be avoided. fishersci.comsigmaaldrich.com The product is chemically stable under standard ambient conditions (room temperature). sigmaaldrich.com However, thermal decomposition can lead to the release of irritating and toxic gases and vapors. scbt.com

Hazardous decomposition products that can form upon combustion include:

Carbon monoxide (CO) fishersci.com

Carbon dioxide (CO2) fishersci.com

Sulfur oxides fishersci.com

Hydrogen sulfide (B99878) scbt.com

In the event of a fire, a self-contained breathing apparatus should be worn. sigmaaldrich.com Fire extinguishing water should be prevented from contaminating surface water or the groundwater system. sigmaaldrich.com

Incompatible Materials and Storage Requirements in Research Laboratories

Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions. It should be stored in a dry, cool, and well-ventilated place in properly labeled, tightly closed containers. scbt.comsigmaaldrich.com Some sources recommend refrigeration before opening and storing under an inert gas. sigmaaldrich.comtcichemicals.com

The primary materials to avoid contact with are:

Strong oxidizing agents fishersci.comscbt.com

Strong bases sigmaaldrich.com

It is also important to keep the compound away from heat, sparks, open flames, and other sources of ignition. scbt.comsigmaaldrich.com All equipment used when handling the product must be grounded to take precautionary measures against static discharges. scbt.com

Table 2: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbon monoxide |

| Hydrogen sulfide |

Q & A

Q. What are the critical steps for synthesizing 5-tert-Butyl-2-methylthiophenol with high purity, and how can its identity be confirmed?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere for thiol group stability). Post-synthesis, confirm identity via:

- NMR spectroscopy : Compare H and C spectra with literature data for tert-butyl, methyl, and thiophenol moieties .

- IR spectroscopy : Validate S-H stretching (2500–2600 cm) and aromatic C-H bending (700–900 cm) .

- Microanalysis : Verify elemental composition (C, H, S) within ±0.3% of theoretical values .

For purity assessment, use HPLC with UV detection (λ = 254 nm) and report retention time relative to a certified reference standard .

Q. How should experimental procedures for this compound be documented to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for synthesis documentation:

-

Detailed protocols : Include molar ratios, solvent volumes, temperature (±1°C), and reaction time (±5% deviation) .

-

Characterization data : Tabulate NMR shifts, IR peaks, and chromatographic retention times (see Table 1) .

-

Reference standards : Compare with commercially available reference materials (e.g., CAS 96-69-5 derivatives) to validate spectral assignments .

Table 1 : Example characterization data for this compound

Technique Key Data Points Reference Standard Agreement H NMR δ 1.35 (s, 9H, tert-butyl), δ 2.40 (s, 3H, methyl) ≥95% match HPLC Retention 8.2 ± 0.1 min (C18 column, 70:30 MeOH:HO)

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the oxidative stability of this compound under varying pH conditions?

- Methodological Answer : Conduct controlled oxidation experiments:

- pH-dependent studies : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (track absorbance at 270 nm for disulfide formation) .

- Kinetic analysis : Calculate rate constants (k) using pseudo-first-order models; correlate with Hammett substituent constants to assess electronic effects of the tert-butyl group .

- LC-MS identification : Characterize oxidation products (e.g., dimeric disulfides) and propose reaction pathways .

Q. How does this compound interact with metal surfaces, and what implications does this have for its application in corrosion inhibition?

- Methodological Answer : Use surface analysis techniques:

- Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance (R) on iron or steel substrates to quantify inhibition efficiency .

- X-ray photoelectron spectroscopy (XPS) : Confirm chemisorption via S 2p binding energy shifts (163–165 eV for thiolate-metal bonds) .

- Molecular dynamics simulations : Model adsorption configurations to explain steric effects of the tert-butyl group on surface coverage .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Systematically evaluate variables:

- Purity verification : Re-test batches using HPLC and NMR to rule out impurities (e.g., 4-tert-butyl isomers) as confounding factors .

- Assay conditions : Replicate studies under standardized protocols (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across published datasets .

Safety and Handling

Q. What are the best practices for safely handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to organic solvents .

- Waste disposal : Neutralize thiol residues with 10% KMnO before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.